REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([O:8][CH2:9][C:10]([O:12]C)=[O:11])=[CH:6][CH:5]=[CH:4][N:3]=1.[OH-].[Na+]>CO>[Br:1][C:2]1[C:7]([O:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2|
|
Name
|
Methyl [(2-bromo-3-pyridinyl)oxy]acetate
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1OCC(=O)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
H+ methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resin was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=CC=C1OCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |